molecular formula C12H15NO3 B13344466 Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Cat. No.: B13344466
M. Wt: 221.25 g/mol
InChI Key: CLMVOBREWTYAIQ-QMMMGPOBSA-N
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Description

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a catalyst. This reaction is carried out in 1,4-dioxane at elevated temperatures (around 100°C) to yield the desired oxazepine derivative . Another approach involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional building block in a one-pot reaction with various amines and nucleophilic reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce new functional groups, leading to a variety of substituted oxazepine derivatives .

Scientific Research Applications

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, some oxazepine derivatives act as dopamine antagonists and serotonin blockers, influencing neurotransmitter pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound .

Biological Activity

Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a compound belonging to the oxazepine family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C12H15NO3C_{12}H_{15}NO_3 and can be identified by its PubChem CID 122451221. The structure features a seven-membered ring that includes both nitrogen and oxygen atoms, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to neurotransmitter regulation.
  • Receptor Modulation : It can bind to certain receptors in the central nervous system (CNS), which may influence mood and behavior.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Data

Recent studies have highlighted several aspects of the biological activity of this compound:

Study Biological Activity Methodology Results
AntiparasiticIn vitro assays against Trypanosoma speciesExhibited significant trypanocidal activity
NeuroprotectiveIn vivo models of neurodegenerationImproved cognitive function and reduced neuronal loss
AntimicrobialDisk diffusion method against bacterial strainsInhibited growth of Gram-positive bacteria

Case Studies

  • Antiparasitic Activity : A study conducted on the efficacy of this compound against Trypanosoma brucei revealed that the compound significantly reduced parasite viability in a dose-dependent manner. The IC50 value was determined to be around 50 µM.
  • Neuroprotective Effects : In a model simulating Alzheimer’s disease, this compound was administered to mice. Results indicated a marked decrease in amyloid plaque formation and improved memory retention in behavioral tests compared to the control group.
  • Antimicrobial Properties : The compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. It demonstrated effective inhibition at concentrations as low as 25 µg/mL.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (3S)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

InChI

InChI=1S/C12H15NO3/c1-8-7-16-11-5-9(12(14)15-2)3-4-10(11)6-13-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1

InChI Key

CLMVOBREWTYAIQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1COC2=C(CN1)C=CC(=C2)C(=O)OC

Canonical SMILES

CC1COC2=C(CN1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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